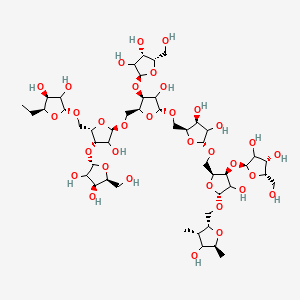
Arabinan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arabinan, also known as galactothis compound, larch arabinogalactan, and larch gum, is a biopolymer consisting of arabinose and galactose monosaccharides . It is a major component of many gums, including gum arabic and gum ghatti . In plants, it functions as both an intercellular signaling molecule and a glue to seal plant wounds .
Synthesis Analysis
This compound is synthesized by enzymes involved in sugar metabolism . The enzymatically synthesized products of the reactions demonstrated that β-D-arabinofuranosyl-1-monophosphoryldecaprenol was an effective donor for two of the three potential arabinosyl transferases .Molecular Structure Analysis
The structure of this compound is complex. It contains a galactan chain, with alternating 5-linked β-D-galactofuranosyl (Gal f) and 6-linked β-D-Gal f residues . The this compound chains are attached to C-5 of some of the 6-linked Gal f residues . There are three major structural domains for this compound .Chemical Reactions Analysis
This compound is degraded mainly by two hydrolytic enzymes, endo-arabinanase and α-L-arabinofuranosidase . These enzymes act synergistically and can completely hydrolyze this compound .Physical And Chemical Properties Analysis
This compound is a complex polysaccharide and an integral part of the primary plant cell wall and middle lamella, contributing to cell wall mechanical strength and cell adhesion . The chemical composition and physical–chemical properties of cell walls are determinant of the biological function .Applications De Recherche Scientifique
Arabinan isolated from the stems of Ephedra sinica has important biological activity, characterized by a branched structure and may provide insights into structure-activity relationships of biological polysaccharides (Xia et al., 2015).
An exo-arabinanase from Penicillium purpurogenum was studied for its ability to degrade this compound, a component of pectin in lignocellulose, suggesting potential applications in biotechnological processes requiring acidic conditions (Mardones et al., 2015).
A structural investigation of this compound from cabbage (Brassica oleracea var. capitata) showed that it is highly branched and similar to other seed pectins, providing insights into its potential applications in food and nutrition (Stevens & Selvendran, 1980).
A study on the synthesis of docosasaccharide this compound motif from mycobacterial cell walls might facilitate the development of synthetic strategies for more complex this compound, arabinogalactan, and arabinomycolate, which are important for medical research (Ishiwata & Ito, 2011).
This compound and galactan oligosaccharides were profiled using high-performance anion-exchange chromatography with pulsed amperometric detection, providing a method for routine analysis of pectin hydrolysates in plant cell wall materials and foods (Wefers & Bunzel, 2016).
The study of this compound metabolism during seed development and germination in Arabidopsis revealed that arabinans may play a role as a storage reserve, impacting early seedling growth (Gomez et al., 2009).
An investigation of this compound from grape juice suggested its composition and potential use in food and beverage applications (Villettaz et al., 1981).
Mécanisme D'action
The mechanism of action of arabinan involves the hydrolytic activity of endo-arabinanase and α-L-arabinofuranosidase . These enzymes remove arabinose side chains, allowing endo-1,5-α-L-arabinanases to attack the glycosidic bonds of the this compound backbone, releasing a mixture of arabinooligosaccharides and L-arabinose .
Propriétés
IUPAC Name |
(2R,4S,5S)-2-[[(2S,3S,5R)-3-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-[[(2S,3S,5R)-3-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-[[(2S,3S,5R)-5-[[(2S,3S,5R)-3-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-[[(2R,3S,5S)-4-hydroxy-3,5-dimethyloxolan-2-yl]methoxy]oxolan-2-yl]methoxy]-3,4-dihydroxyoxolan-2-yl]methoxy]-4-hydroxyoxolan-2-yl]methoxy]-4-hydroxyoxolan-2-yl]methoxy]-5-ethyloxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H80O34/c1-4-15-25(53)30(58)41(72-15)68-10-21-39(81-47-33(61)27(55)17(6-50)74-47)37(65)45(79-21)70-12-23-40(82-48-34(62)28(56)18(7-51)75-48)36(64)44(78-23)67-9-20-29(57)31(59)42(76-20)69-11-22-38(80-46-32(60)26(54)16(5-49)73-46)35(63)43(77-22)66-8-19-13(2)24(52)14(3)71-19/h13-65H,4-12H2,1-3H3/t13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24?,25-,26-,27-,28-,29-,30?,31?,32?,33?,34?,35?,36?,37?,38-,39-,40-,41-,42-,43-,44-,45-,46+,47+,48+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQRGNLNINKWNE-OHCNJMNCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)C)O)C)O)OC7C(C(C(O7)CO)O)O)O)O)O)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H](C([C@@H](O1)OC[C@H]2[C@H](C([C@@H](O2)OC[C@H]3[C@H](C([C@@H](O3)OC[C@H]4[C@H](C([C@@H](O4)OC[C@H]5[C@H](C([C@@H](O5)OC[C@H]6[C@H](C([C@@H](O6)C)O)C)O)O[C@H]7C([C@@H]([C@@H](O7)CO)O)O)O)O)O)O[C@H]8C([C@@H]([C@@H](O8)CO)O)O)O)O[C@H]9C([C@@H]([C@@H](O9)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H80O34 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1201.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


